molecular formula C15H20O6 B011345 3-Methyl-5-oxo-5-(3,4,5-trimethoxyphenyl)valeric acid CAS No. 101499-91-6

3-Methyl-5-oxo-5-(3,4,5-trimethoxyphenyl)valeric acid

Cat. No.: B011345
CAS No.: 101499-91-6
M. Wt: 296.31 g/mol
InChI Key: SLJQUNAKJDHQTQ-UHFFFAOYSA-N
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Description

3-Methyl-5-oxo-5-(3,4,5-trimethoxyphenyl)valeric acid: is an organic compound characterized by its unique structure, which includes a valeric acid backbone substituted with a 3,4,5-trimethoxyphenyl group and a keto group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-oxo-5-(3,4,5-trimethoxyphenyl)valeric acid typically involves multiple steps. One common method starts with the reaction of 3,4,5-trimethoxybenzaldehyde with methyl acetoacetate in the presence of a base to form an intermediate. This intermediate undergoes further reactions, including condensation and cyclization, to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-oxo-5-(3,4,5-trimethoxyphenyl)valeric acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In organic synthesis, 3-Methyl-5-oxo-5-(3,4,5-trimethoxyphenyl)valeric acid serves as a building block for the synthesis of more complex molecules

Biology and Medicine: This compound has shown potential in medicinal chemistry due to its ability to interact with biological targets. It has been studied for its anti-cancer properties, particularly in inhibiting enzymes involved in cell proliferation .

Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its derivatives are also explored for their potential use in materials science .

Mechanism of Action

The mechanism of action of 3-Methyl-5-oxo-5-(3,4,5-trimethoxyphenyl)valeric acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as tubulin, which is crucial for cell division. By binding to the active site of tubulin, the compound prevents the polymerization of microtubules, thereby inhibiting cell proliferation .

Comparison with Similar Compounds

  • 3,4,5-Trimethoxybenzoic acid
  • 3,4,5-Trimethoxyphenylacetic acid
  • 3,4,5-Trimethoxybenzaldehyde

Comparison: Compared to these similar compounds, 3-Methyl-5-oxo-5-(3,4,5-trimethoxyphenyl)valeric acid is unique due to the presence of the valeric acid backbone and the keto group. This structural difference imparts distinct chemical properties and reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve .

Properties

IUPAC Name

3-methyl-5-oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O6/c1-9(6-14(17)18)5-11(16)10-7-12(19-2)15(21-4)13(8-10)20-3/h7-9H,5-6H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJQUNAKJDHQTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645498
Record name 3-Methyl-5-oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101499-91-6
Record name 3-Methyl-5-oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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